molecular formula C26H21FN4O3 B2799410 N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1189942-08-2

N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2799410
CAS No.: 1189942-08-2
M. Wt: 456.477
InChI Key: RSFILJKVBKPWCR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a pyrimido[5,4-b]indole derivative featuring:

  • A 2-fluorophenyl acetamide group at position 5 of the pyrimidoindole core.
  • A 4-methoxyphenylmethyl substituent at position 3 of the pyrimidoindole.
  • A ketone group at position 2.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O3/c1-34-18-12-10-17(11-13-18)14-30-16-28-24-19-6-2-5-9-22(19)31(25(24)26(30)33)15-23(32)29-21-8-4-3-7-20(21)27/h2-13,16H,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFILJKVBKPWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the methoxybenzyl group and the fluorophenyl group. Common reagents used in these steps include various halogenated compounds, amines, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology: In biological research, N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is investigated for its potential biological activity. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Researchers investigate its efficacy as a drug candidate for various diseases, including its mechanism of action and pharmacokinetics.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Key Examples :

N-[(2-chlorophenyl)methyl]-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-pyrimido[5,4-b]indol-5-yl}acetamide ()

  • Differences :
  • 2-chlorophenyl vs. 2-fluorophenyl in the target.
  • Oxadiazole ring replaces the 4-methoxyphenylmethyl group.
    • Implications :
  • Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric interactions and binding affinity.
  • The oxadiazole’s electron-withdrawing nature could enhance metabolic stability but reduce solubility .

N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()

  • Differences :
  • Thioacetamide (C-S bond) replaces the acetamide (C-O bond).
  • 3-methoxyphenyl substitution vs. 4-methoxyphenylmethyl in the target.
    • Implications :
  • The meta-methoxy group may disrupt π-π stacking compared to the para-substituted target .

2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-pyrimido[5,4-b]indol-5-yl}-N-[(4-methylphenyl)methyl]acetamide ()

  • Differences :
  • 8-methyl on the pyrimidoindole core.
  • 4-methylphenylmethyl vs. 2-fluorophenyl in the target.
    • Implications :
  • The methyl group may enhance hydrophobic interactions but reduce solubility.

Heterocyclic Modifications

Key Examples :

2-[(3-methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()

  • Differences :
  • Trifluoromethoxy group on the phenyl ring.
  • Methyl substitution at position 3 of the pyrimidoindole.
    • Implications :
  • The CF3O group’s strong electron-withdrawing effect may improve membrane permeability but increase metabolic susceptibility.
  • Methyl substitution could introduce steric hindrance at the binding site .

N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-pyrimido[5,4-b]indol-5-yl}acetamide ()

  • Differences :
  • Ethoxy group replaces fluorine on the phenyl.
    • Implications :
  • Ethoxy’s bulkiness and electron-donating nature may reduce binding affinity compared to the target’s fluorine .

Functional Group Replacements

N-[(3-methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-pyrimido[5,4-b]indol-5-yl}acetamide ()

  • Differences :
  • Oxadiazole ring at position 3.
  • 8-methyl on the pyrimidoindole.
    • Implications :
  • Oxadiazole’s aromaticity and hydrogen-bond acceptor properties may enhance target engagement.
  • Methyl substitution at position 8 may improve thermal stability .

Structural and Pharmacokinetic Trends

Table: Comparative Analysis of Key Compounds

Compound ID Core Modification Aromatic Substituent Functional Group Key Properties
Target Compound None 2-fluorophenyl Acetamide Balanced electronegativity, solubility
(C24H21ClN6O3) Oxadiazole ring 2-chlorophenyl Acetamide Enhanced stability, lower solubility
(C26H21FN4O3S) 3-methoxyphenyl 4-fluorophenylmethyl Thioacetamide Higher lipophilicity
(C21H16F3N3O3S) 3-methyl 4-(trifluoromethoxy)phenyl Thioacetamide High membrane permeability
(C29H28N4O3) 8-methyl 4-methylphenylmethyl Acetamide Increased hydrophobicity

Inferred Structure-Activity Relationships (SAR)

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity favor stronger dipole interactions compared to chlorine.
  • Methoxy Position : Para-substituted methoxy groups (target) optimize π-stacking, while meta-substituted analogs () may disrupt binding.
  • Thioacetamide vs. Acetamide : Thioacetamide’s sulfur increases lipophilicity but may reduce metabolic stability due to oxidation susceptibility.

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